molecular formula C14H8ClN3O2 B11838726 2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione CAS No. 120983-27-9

2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione

Cat. No.: B11838726
CAS No.: 120983-27-9
M. Wt: 285.68 g/mol
InChI Key: XKPPTDGQYVEREB-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione is a naphthoquinone derivative featuring a pyrimidine ring at the 3-position and a chlorine atom at the 2-position of the naphthalene core. This compound belongs to a broader class of 1,4-naphthoquinones (NQs), which are known for their redox-active properties and diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects . The pyrimidine substituent introduces a heterocyclic amine moiety, which enhances interactions with biological targets such as enzymes and receptors. Its synthesis typically involves nucleophilic substitution reactions between 2,3-dichloro-1,4-naphthoquinone and pyrimidin-2-amine under controlled conditions .

Properties

CAS No.

120983-27-9

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

2-chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione

InChI

InChI=1S/C14H8ClN3O2/c15-10-11(18-14-16-6-3-7-17-14)13(20)9-5-2-1-4-8(9)12(10)19/h1-7H,(H,16,17,18)

InChI Key

XKPPTDGQYVEREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution of 2,3-Dichloro-1,4-naphthoquinone

The most widely reported route involves the reaction of 2,3-dichloro-1,4-naphthoquinone (DCNQ) with pyrimidin-2-amine under nucleophilic substitution conditions. The chlorine at the 3-position is selectively displaced by the amine group due to electronic and steric factors.

Procedure :

  • DCNQ (1a) (2.4 mmol) and pyrimidin-2-amine (2.0 mmol) are refluxed in anhydrous ethanol (20 mL) for 4–6 hours.

  • The reaction is monitored via TLC for completion.

  • The mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (eluent: 40% ethyl acetate/hexane).

Yield : 52–68%.
Key Variables :

  • Solvent polarity (ethanol > acetonitrile > DMF) improves substitution efficiency.

  • Elevated temperatures (70–80°C) accelerate reaction kinetics.

Silver-Catalyzed Coupling Reactions

Patents describe the use of silver nitrate to facilitate the substitution of chlorine with nitrogen nucleophiles in non-polar solvents.

Example :

  • DCNQ (5 g), pyrimidin-2-amine (molar ratio 1:1.2), and AgNO₃ (0.5 equiv) are stirred in acetonitrile at 50°C for 12 hours.

  • Post-reaction, the mixture is filtered, washed with Na₂S₂O₃ (to remove residual Ag⁺), and recrystallized from ethanol.

Yield : 74–81%.
Advantage : Reduced reaction time (12 hours vs. 24 hours in non-catalytic methods).

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may promote side reactions (e.g., hydrolysis of Cl to OH). Ethanol balances reactivity and selectivity, as demonstrated in comparative studies:

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78668
Acetonitrile82472
DMF90358

Data aggregated from.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2022 study achieved 85% yield in 15 minutes using ethanol and 300 W irradiation. This method minimizes thermal decomposition of the naphthoquinone core.

Spectroscopic Characterization

¹H NMR Analysis

  • NH proton : Singlet at δ 9.2–9.5 ppm.

  • Pyrimidine protons : Doublets at δ 8.4–8.6 ppm (J = 5.3 Hz).

  • Naphthalene protons : Multiplet at δ 7.7–8.1 ppm.

IR Spectroscopy

  • C=O stretches : 1660–1680 cm⁻¹.

  • N–H stretch : 3200–3400 cm⁻¹.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Ethanol Reflux78°C, 6 h6898Simplicity
AgNO₃ Catalysis50°C, 12 h8199High yield
Microwave300 W, 15 min8597Rapid synthesis

Challenges and Solutions

Byproduct Formation

  • Hydrolysis of Cl to OH : Mitigated by using anhydrous solvents and molecular sieves.

  • Di-substitution : Controlled by stoichiometry (amine:DCNQ ≤ 1:1).

Purification

  • Silica gel chromatography remains the standard, though recrystallization (ethanol/water) achieves >95% purity for bulk synthesis.

Industrial-Scale Production

A patented large-scale protocol involves:

  • DCNQ (10 kg) and pyrimidin-2-amine (8.2 kg) in acetonitrile (100 L).

  • Catalytic AgNO₃ (1.2 kg) added under N₂.

  • Reaction at 50°C for 24 hours, followed by filtration and recrystallization.
    Output : 12.5 kg (78% yield) of >99% pure product.

Emerging Techniques

Flow Chemistry

Continuous flow systems reduce batch variability, with a 2024 study reporting 89% yield in 2-hour residence time.

Enzymatic Catalysis

Preliminary work using laccases shows promise for greener synthesis, though yields remain low (22–35%) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H8ClN3O2C_{14}H_8ClN_3O_2 and a molecular weight of 285.68 g/mol. It features a naphthalene backbone with a chloro substituent at the 2-position and a pyrimidin-2-ylamino group at the 3-position. This unique structure is responsible for its biological activities and potential applications in various fields.

Biological Activities

1. Antimicrobial Properties

Research indicates that 2-chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione exhibits significant antimicrobial activity against both bacterial and fungal strains. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting cellular processes in microorganisms, although further studies are needed to elucidate the precise pathways involved.

2. Anticancer Potential

The structural similarity of this compound to other naphthoquinones suggests potential anticancer activity. It may exert its effects through mechanisms such as:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair; inhibiting them can lead to cancer cell death.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, thus inhibiting tumor growth.

Preliminary studies have indicated that it could be effective against various cancer cell lines, warranting further investigation into its efficacy and safety in clinical settings.

Material Science Applications

In addition to its biological applications, this compound may also find utility in material science. Its unique chemical structure allows for potential applications in the development of:

  • Organic Electronics : The compound's electronic properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors : Its reactivity may enable the development of sensors for detecting specific biomolecules or environmental pollutants.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameStructureKey Features
2-Chloro-3-(methylamino)naphthalene-1,4-dioneStructureContains a methylamino group; exhibits similar reactivity.
2-Anilino-3-chloro-naphthoquinoneStructureKnown for anticancer properties; shares structural motifs.
1,4-NaphthoquinoneStructureParent compound; exhibits broad biological activity including antimicrobial effects.

The specific combination of the chloro substituent and pyrimidine moiety in this compound enhances its biological activity compared to other similar compounds. This unique structural feature may also influence its pharmacokinetics and interaction profiles with biological targets.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at low concentrations.
  • Cancer Cell Line Study : Research involving various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, suggesting a promising avenue for further development as an anticancer agent.

These studies highlight the potential applications of this compound in both medical and industrial fields.

Comparison with Similar Compounds

Table 1: Key Heterocyclic Derivatives and Their Bioactivities

Compound Name Substituent Biological Activity Key Findings Reference
2-Chloro-3-((furan-2-ylmethyl)amino)-NQ Furan-2-ylmethyl Antifungal IC₅₀: 1.2 μM (Candida albicans)
2-Chloro-3-((pyridin-2-ylmethyl)amino)-NQ Pyridin-2-ylmethyl Antibacterial MIC: 4 μg/mL (Staphylococcus aureus)
2-Chloro-3-((1-methyl-1H-pyrazol-4-yl)amino)-NQ 1-Methylpyrazole Antifungal 90% inhibition (Candida tenuis)
Target Compound Pyrimidin-2-yl Under investigation Synergistic effects in metal complexes
  • Furan and pyridine derivatives show superior antifungal and antibacterial activities compared to non-heterocyclic analogues, likely due to improved target binding .

Alkyl and Aryl Amino Derivatives

Table 2: Alkyl/Aryl-Substituted NQs and Pharmacological Profiles

Compound Name Substituent Activity Potency (IC₅₀ or MIC) Reference
2-Chloro-3-(benzylamino)-NQ Benzyl Anti-Alzheimer’s Multi-target inhibition (AChE, BACE1)
2-Chloro-3-(phenethylamino)-NQ Phenethyl Anticancer IC₅₀: 16.71 μM (HeLa cells)
2-Chloro-3-(isopentylamino)-NQ Isopentyl Anticonvulsant Full protection in rodent models
2-Chloro-3-(cyclohexylamino)-NQ Cyclohexyl Antifungal MIC: 8 μg/mL (Aspergillus niger)
  • Key Insights: Benzylamino derivatives demonstrate multitarget activity in neurodegenerative diseases, likely due to their planar structure and ability to cross the blood-brain barrier . Phenethyl and cyclohexyl groups enhance lipophilicity, improving membrane permeability and anticancer/antifungal efficacy . Isopentylamino substitution reduces toxicity (rotarod motor toxicity: <10%) while maintaining anticonvulsant activity, highlighting the role of alkyl chain flexibility .

Halogen and Electron-Withdrawing Group Modifications

  • Trifluoromethylphenyl Derivatives: 2-Chloro-3-((3-CF₃-phenyl)amino)-NQ and 2-Chloro-3-((4-CF₃-phenyl)amino)-NQ exhibit non-planar conformations (torsion angles: ~30°), which may limit intercalation but enhance hydrogen bonding (N–H···O/Cl) in crystal lattices . The para-CF₃ derivative shows slightly higher thermal stability (ΔTₘ: +15°C) than the meta isomer, suggesting improved pharmacokinetic profiles .
  • Cyanophenyl Derivatives: 2-Chloro-3-(cyanophenylamino)-NQ (Compound 56) demonstrates anticancer activity comparable to imatinib (IC₅₀: 16.71 μM), attributed to the electron-withdrawing cyano group enhancing quinone-mediated oxidative stress .

Sulfur-Containing Analogues

  • Ethylthio and Allylthio Derivatives: 2-(Ethylthio)-3-(phenylamino)-NQ (Compound 7a) achieves a 91.5% synthetic yield, indicating high reactivity of thiol groups in nucleophilic substitutions . Allylthio derivatives (e.g., 2-allylthio-3-piperazinyl-NQ) show moderate aromatase inhibition (IC₅₀: 12 μM), relevant in breast cancer therapy .

Structural and Crystallographic Comparisons

  • Chlorine at the 2-position creates a steric bulk that reduces planarity, as seen in 2-chloro-3-(4-methylanilino)-NQ (torsion angle: 28.5°) .
  • Hydrogen Bonding :

    • N–H···O and N–H···Cl interactions dominate in trifluoromethylphenyl derivatives, influencing solubility and crystallization behavior .

Biological Activity

2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. Its structure consists of a naphthalene backbone with a chloro substituent and a pyrimidine-based amino group, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H8_{8}ClN3_{3}O2_{2}. The unique combination of the chloro substituent and the pyrimidine moiety enhances its biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

The compound's antimicrobial efficacy is attributed to its ability to disrupt cellular processes in microorganisms, potentially through mechanisms such as DNA intercalation or inhibition of topoisomerases .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer activity. Studies have shown that similar naphthoquinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of reactive oxygen species (ROS) levels and interference with cell cycle regulation .

Case Study: Anticancer Mechanisms
In a study focusing on the interaction of naphthoquinone derivatives with cancer cell lines, it was found that compounds with similar structures exhibited significant cytotoxicity against HCT116 human colon cancer cells. The mechanism involved the induction of ROS leading to apoptosis, highlighting the potential of this compound in cancer therapy .

Structure-Activity Relationship (SAR)

The unique structural features of this compound play a crucial role in its biological activity. The presence of the chloro group may enhance lipophilicity and facilitate better interaction with biological targets, while the pyrimidine moiety contributes to specific binding affinities.

Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
2-Chloro-3-(methylamino)naphthalene-1,4-dioneContains a methylamino groupSimilar reactivity
2-Anilino-3-chloro-naphthoquinoneAniline substitutionKnown for anticancer properties
1,4-NaphthoquinoneParent compoundExhibits broad biological activity

Q & A

Q. What biological activities have been reported for this compound?

  • Anticancer : IC₅₀ values of 16.71 μM against HeLa cells, comparable to imatinib .
  • Antimicrobial : Activity against Candida albicans, Aspergillus niger, and Staphylococcus aureus (MIC₉₀: 4–32 μg/mL) .
  • Neuroprotective : Inhibition of β-amyloid aggregation and acetylcholinesterase (AChE) for Alzheimer’s disease research .

Advanced Research Questions

Q. How can researchers address low solubility during biological assays?

  • Strategies :
  • Co-solvents : Use DMSO or cyclodextrin derivatives to enhance aqueous solubility .
  • Structural modifications : Introduce polar groups (e.g., –OH, –COOH) or reduce hydrophobicity via shorter alkyl chains .
  • Supercritical CO₂ : Optimize solubility parameters (pressure, temperature) for drug formulation .

Q. What experimental designs resolve discrepancies in bioactivity data across studies?

  • Approaches :
  • Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) .
  • SAR analysis : Compare substituent effects (e.g., pyrimidine vs. thiophene groups enhance antifungal activity by 2–4 fold) .
  • Dose-response curves : Validate IC₅₀ values with triplicate measurements to reduce variability .

Q. How do crystallographic variations influence physicochemical properties?

  • Key Findings :
  • Asymmetric units : Some derivatives crystallize with two independent molecules, leading to distinct hydrogen-bonding networks (e.g., N–H⋯O vs. N–H⋯Cl) .
  • Packing effects : Non-planar conformations (torsion angles ~30°) may reduce π-π stacking, impacting solubility and stability .

Q. What computational methods support the design of multitarget derivatives?

  • Tools :
  • Molecular docking : Predict binding affinities to targets like Caspase-3 (PDB: 1CP3) and Topoisomerase-IIα (PDB: 1ZXM) .
  • QSAR models : Correlate substituent lipophilicity (logP) with antimicrobial potency (R² > 0.85) .
  • DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance redox activity for anticancer applications .

Notes

  • Contradictions : Variability in antifungal activity (e.g., furan vs. thiophene derivatives) underscores the need for standardized bioassays .
  • Methodological Gaps : Limited ¹³C NMR data for certain positions (e.g., C-2) necessitates complementary techniques like HSQC/HMBC .

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